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An In-depth Analysis of Theoretical and Experimental Values, Post-Translational Modifications,

and Methodologies for Determination

This technical guide provides a comprehensive overview of the molecular weight of the human

Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166. Tailored for

researchers, scientists, and drug development professionals, this document delves into the

theoretical and experimentally observed molecular weights of ALCAM, the influence of post-

translational modifications, and detailed methodologies for its determination.

Core Concepts: Understanding ALCAM's Molecular
Weight
The molecular weight of a protein is a fundamental biophysical property crucial for its

identification, characterization, and the study of its interactions. For human ALCAM, a type I

transmembrane glycoprotein belonging to the immunoglobulin superfamily, its molecular weight

is not a single, fixed value but rather a range influenced by several factors.[1][2][3]

Theoretical vs. Experimental Molecular Weight
The theoretical or calculated molecular weight of a protein is determined by summing the

masses of its constituent amino acids based on its primary sequence. For human ALCAM, the

calculated molecular weight of the polypeptide chain is approximately 57.8 kDa to 65 kDa.[4][5]

This value, however, rarely reflects the true molecular weight of the mature, functional protein

in a biological system.
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The experimentally observed molecular weight of ALCAM is significantly higher, typically

ranging from 100 to 110 kDa.[1][3][4][6] This discrepancy is primarily due to extensive post-

translational modifications (PTMs), most notably N-linked glycosylation.[1][4]

Quantitative Data Summary
The following table summarizes the various reported molecular weights for human ALCAM,

providing a clear comparison between theoretical and experimental values.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.beckman.com/reagents/coulter-flow-cytometry/antibodies-and-kits/single-color-antibodies/cd166
https://atlasgeneticsoncology.org/gene/616/alcam-(activated-leukocyte-cell-adhesion-molecule)
https://pmc.ncbi.nlm.nih.gov/articles/PMC3743675/
https://www.mdpi.com/2072-6694/13/20/5187
https://www.beckman.com/reagents/coulter-flow-cytometry/antibodies-and-kits/single-color-antibodies/cd166
https://pmc.ncbi.nlm.nih.gov/articles/PMC3743675/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Point
Molecular Weight
(kDa)

Method of
Determination/Note
s

Reference(s)

Calculated/Theoretical 57.8

Based on amino acid

sequence (Accession

# Q13740-1)

[5]

57

Predicted molecular

mass of a

recombinant form

[7]

65 Unglycosylated form [4][6]

69 After deglycosylation [8]

83.5

Predicted for a

recombinant Fc

chimera protein

(monomer)

[9]

Experimentally

Observed
70-100

Recombinant protein

under reducing

conditions (SDS-

PAGE)

[5]

66-100

Recombinant protein

under non-reducing

conditions (SDS-

PAGE)

[5]

65-85

Recombinant protein

under reducing

conditions (SDS-

PAGE)

[7]

99-115

Recombinant Fc

chimera protein under

reducing conditions

(SDS-PAGE)
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100-105
Mature, glycosylated

form
[1][6]

105
Fully glycosylated

isoform
[8][10][11]

110

Mature form with N-

glycosylation at 8

putative sites

[4]

120

Recombinant protein

observed by SDS-

PAGE

[9]

Shed ALCAM

Isoforms
96 and 60

Detected in

conditioned medium

of a cell line

[11]

The Impact of Post-Translational Modifications
Post-translational modifications are enzymatic modifications of proteins following their

biosynthesis. In the case of ALCAM, glycosylation is the most significant PTM affecting its

molecular weight.

N-linked Glycosylation: ALCAM is a heavily glycosylated protein, with multiple potential N-

linked glycosylation sites.[1] The addition of complex carbohydrate chains (glycans) to

asparagine residues significantly increases the protein's mass. It has been reported that

mature ALCAM has a molecular weight of 110 kDa due to N-glycosylation at 8 putative sites.[4]

The degree and nature of glycosylation can vary depending on the cellular context and

physiological state, contributing to the observed range in molecular weight. Inhibition of

glycosylation has been shown to cause a shift of ALCAM from the cell membrane to the

cytoplasm.[6]

ALCAM Isoforms
Alternative splicing of the ALCAM gene can result in different protein isoforms, which may have

different molecular weights.[12][13] A soluble isoform of ALCAM (sALCAM) has been identified,

which contains only the single amino-terminal Ig-like domain and is involved in modulating
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endothelial cell function.[3] Additionally, shed forms of ALCAM have been detected in cell

culture supernatants with molecular weights of 96 and 60 kDa.[11]

Experimental Protocols for Molecular Weight
Determination
Several techniques can be employed to determine the molecular weight of ALCAM. The choice

of method depends on the desired accuracy, the purity of the sample, and the available

equipment.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.

[14]

Principle: Proteins are denatured and coated with the anionic detergent sodium dodecyl sulfate

(SDS), which imparts a uniform negative charge.[15] When subjected to an electric field in a

polyacrylamide gel matrix, the proteins migrate towards the anode at a rate inversely

proportional to the logarithm of their molecular weight.[16]

Detailed Methodology:

Sample Preparation:

Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to

extract total protein.[17][18]

Determine the protein concentration of the lysate using a standard assay (e.g., BCA or

Bradford assay).[18]

Mix a known amount of protein (typically 20-30 µg for a complex lysate) with an equal

volume of 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-

mercaptoethanol or DTT).[19][20]

Boil the samples at 95-100°C for 5-10 minutes to ensure complete denaturation and

reduction.[18][19]
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Gel Electrophoresis:

Prepare or purchase a polyacrylamide gel with a suitable percentage for resolving proteins

in the range of ALCAM's molecular weight (e.g., a 4-12% gradient gel or a 10% gel).[20]

Load the denatured protein samples and a pre-stained molecular weight marker into the

wells of the gel.[19]

Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage

(e.g., 100-150V) until the dye front reaches the bottom of the gel.[20]

Visualization:

Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to

visualize the protein bands.[16][21]

Destain the gel to remove background staining until the protein bands are clearly visible.

[16]

Estimate the molecular weight of the ALCAM band by comparing its migration distance to

that of the proteins in the molecular weight marker.[22]

Western Blotting
Western blotting is a technique that combines the separation power of SDS-PAGE with the

specificity of antibody-based detection.

Principle: After separation by SDS-PAGE, proteins are transferred to a solid support membrane

(e.g., nitrocellulose or PVDF). The membrane is then probed with a primary antibody specific to

the target protein (ALCAM), followed by a secondary antibody conjugated to an enzyme or

fluorophore for detection.

Detailed Methodology:

SDS-PAGE and Protein Transfer:

Perform SDS-PAGE as described above.
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Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using

an electroblotting apparatus.[19]

Immunodetection:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody

binding.[17]

Incubate the membrane with a primary antibody specific for human ALCAM, diluted in

blocking buffer, overnight at 4°C with gentle agitation.[18]

Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to

remove unbound primary antibody.[19]

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated or fluorescently-

labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[18]

Wash the membrane again as described above.

Signal Detection:

For HRP-conjugated secondary antibodies, incubate the membrane with a

chemiluminescent substrate and detect the signal using X-ray film or a digital imaging

system.[18]

For fluorescently-labeled secondary antibodies, visualize the signal using a fluorescence

imaging system.

Mass Spectrometry
Mass spectrometry is a highly accurate method for determining the molecular weight of

proteins.[23]

Principle: Proteins are ionized and then separated based on their mass-to-charge ratio (m/z).

[23][24] The two most common ionization techniques for proteins are Matrix-Assisted Laser

Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[25][26]
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General Workflow:

Sample Preparation: The protein sample is purified and may be enzymatically digested into

smaller peptides for "bottom-up" analysis.[26]

Ionization: The protein or peptides are ionized using either MALDI or ESI.[24]

Mass Analysis: The ions are separated in a mass analyzer based on their m/z ratio.

Detection: The detector records the abundance of ions at each m/z value, generating a mass

spectrum. The molecular weight of the protein or its constituent peptides can then be

determined from this spectrum with high precision.[24]

Signaling Pathways and Experimental Workflows
ALCAM-CD6 Signaling Pathway
The interaction between ALCAM on antigen-presenting cells and CD6 on T-cells is crucial for T-

cell activation and the formation of the immunological synapse. This interaction has been

shown to activate the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2,

p38, and JNK.[8]

Antigen-Presenting Cell
T-Cell

ALCAM (CD166) CD6
Interaction MAPK Cascades

(ERK1/2, p38, JNK) T-Cell Activation

Click to download full resolution via product page

Caption: ALCAM-CD6 interaction activating MAPK signaling.

ALCAM and HGF/MET Signaling Pathway
Recent studies have indicated an association between ALCAM and the Hepatocyte Growth

Factor (HGF) receptor, MET, a proto-oncogene involved in cancer progression. The interaction

between ALCAM and MET appears to be dependent on the subtype of breast cancer.[27]
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Caption: Association of ALCAM with the HGF/MET signaling pathway.

Experimental Workflow for Molecular Weight
Determination
The following diagram illustrates a typical experimental workflow for determining the molecular

weight of ALCAM using SDS-PAGE and Western Blotting.
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1. Sample Preparation
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3. Immunodetection

4. Data Analysis
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Caption: Workflow for ALCAM molecular weight determination.
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Conclusion
The molecular weight of human ALCAM is a complex parameter influenced by extensive post-

translational modifications, particularly N-linked glycosylation, and the existence of various

isoforms. While its theoretical molecular weight is around 65 kDa, the experimentally observed

molecular weight of the mature glycoprotein is in the range of 100-110 kDa. Accurate

determination of ALCAM's molecular weight requires appropriate experimental techniques such

as SDS-PAGE, Western Blotting, and mass spectrometry. A thorough understanding of these

factors is essential for researchers studying the role of ALCAM in various physiological and

pathological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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